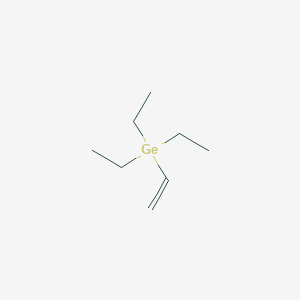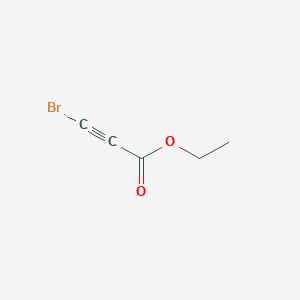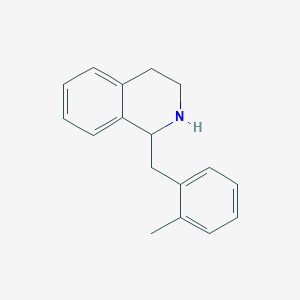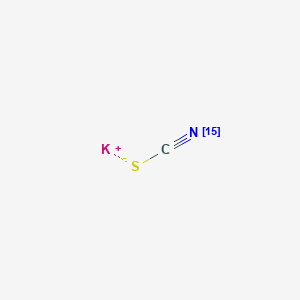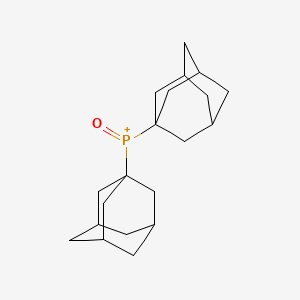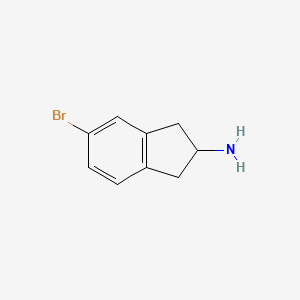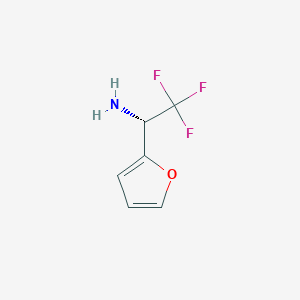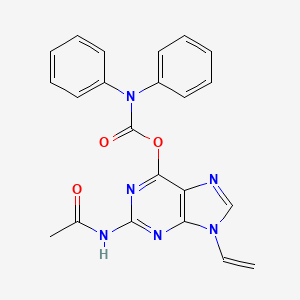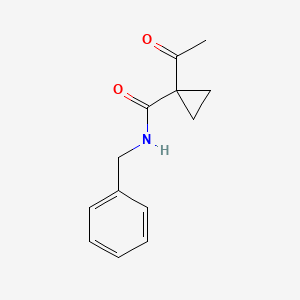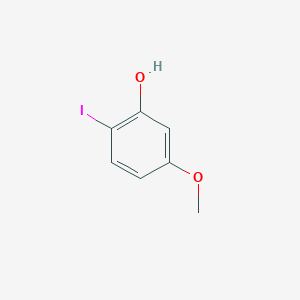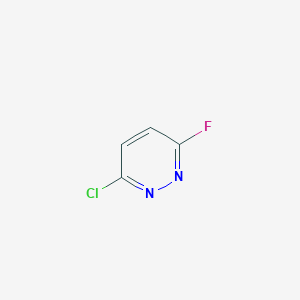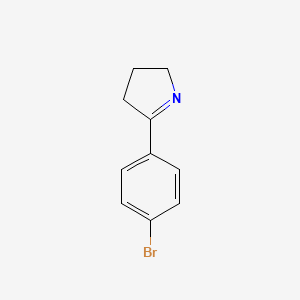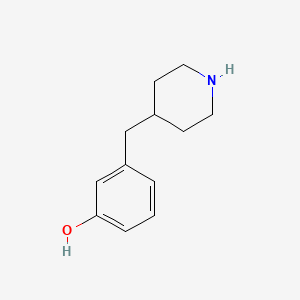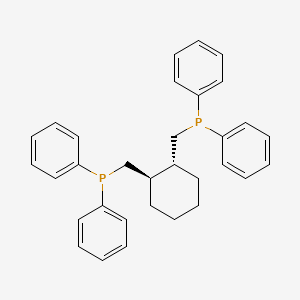
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Overview
Description
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring two phosphine groups attached to a cyclohexane ring, allows it to effectively coordinate with transition metals, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane typically involves the reaction of (1R,2R)-cyclohexane-1,2-dimethanol with diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metals such as palladium, platinum, and rhodium under inert atmosphere conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or other ligands are used in the presence of a base.
Major Products
Coordination Complexes: Metal-ligand complexes used in catalysis.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Ligands: Resulting from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is primarily used as a ligand in asymmetric catalysis. It is employed in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions, to produce chiral compounds with high enantioselectivity.
Biology
While its direct applications in biology are limited, the chiral compounds synthesized using this ligand can have significant biological activity. These compounds are often used in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, the chiral compounds produced using this compound as a ligand are used in the synthesis of drugs with specific stereochemistry, which is crucial for their efficacy and safety.
Industry
Industrially, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to produce chiral compounds with high purity and enantioselectivity makes it a valuable tool in various manufacturing processes.
Mechanism of Action
The mechanism by which (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination forms a stable complex that can facilitate various catalytic reactions. The chiral nature of the ligand allows it to induce asymmetry in the products, leading to the formation of chiral compounds with high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another diphosphine ligand used in similar catalytic applications.
(1S,2S)-(+)-1,2-Diaminocyclohexane: A chiral diamine used in asymmetric synthesis.
Uniqueness
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is unique due to its specific chiral configuration and the presence of two phosphine groups attached to a cyclohexane ring. This structure allows it to form highly stable and selective complexes with transition metals, making it particularly effective in asymmetric catalysis compared to other similar ligands.
Properties
IUPAC Name |
[(1R,2R)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMFQJEUXFZSS-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447495 | |
| Record name | AG-G-76570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70774-28-6 | |
| Record name | AG-G-76570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


